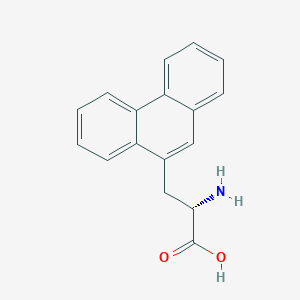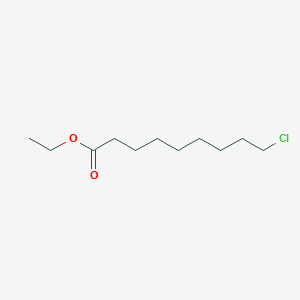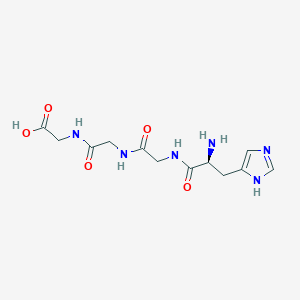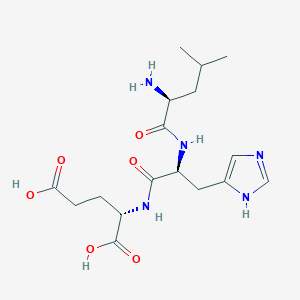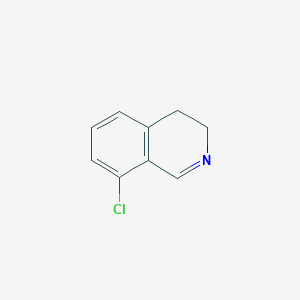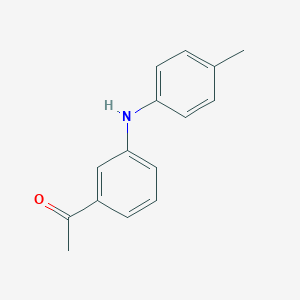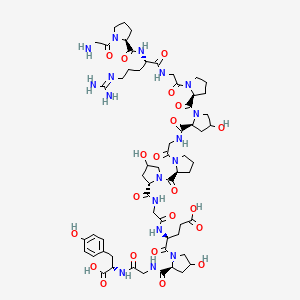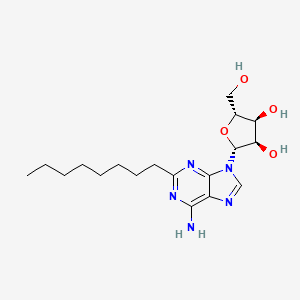
Methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine core substituted with chloro, phenylthio, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-2,6-diaminopyrimidine with phenylthiol in the presence of a base to form the bis(phenylthio) derivative. This intermediate is then esterified with methyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenylthio groups can be oxidized to sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Derivatives with different substituents on the pyrimidine ring.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylic acid.
Scientific Research Applications
Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The phenylthio groups may interact with thiol-containing enzymes, leading to inhibition of their activity. The chloro and carboxylate groups can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,6-diaminopyrimidine: A precursor in the synthesis of the target compound.
Methyl 4-chloro-2,6-diphenylpyrimidine-5-carboxylate: Similar structure but with phenyl groups instead of phenylthio groups.
4-chloro-2,6-bis(methylthio)pyrimidine-5-carboxylate: Similar structure but with methylthio groups instead of phenylthio groups.
Uniqueness
Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate is unique due to the presence of phenylthio groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
87847-25-4 |
|---|---|
Molecular Formula |
C18H13ClN2O2S2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H13ClN2O2S2/c1-23-17(22)14-15(19)20-18(25-13-10-6-3-7-11-13)21-16(14)24-12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
DDHBRLHQVVNLOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=C1Cl)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
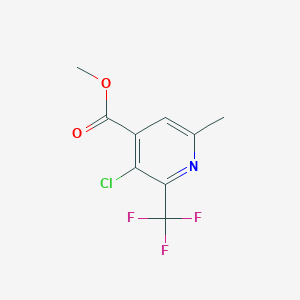
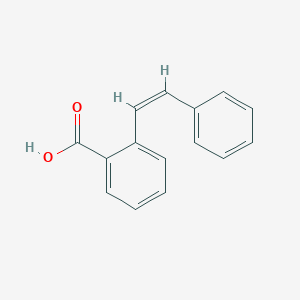
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
